
7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Description
7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a substituted quinoline derivative characterized by methoxy groups at positions 7 and 8, a ketone group at position 2, and a carboxylic acid moiety at position 2. This compound belongs to the 4-hydroxyquinolin-2-one class, which is structurally analogous to nonsteroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Ketorolac . Its synthesis typically involves alkylation, bromination, or coupling reactions with amines to form bioactive derivatives, such as hetarylalkylamides, which have demonstrated significant analgesic and anti-inflammatory properties . The compound’s low acidity (pKa ~9.37) compared to traditional NSAIDs reduces gastrointestinal toxicity, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C12H11NO5 |
---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
7,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO5/c1-17-8-4-3-6-5-7(12(15)16)11(14)13-9(6)10(8)18-2/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
SGFTWFRFQKTXAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C(=O)N2)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation with Meldrum’s Acid
A pivotal method involves the Friedländer annulation, leveraging Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a key reagent. In this approach, a dimethoxy-substituted 2-aminobenzaldehyde derivative undergoes cyclocondensation with Meldrum’s acid to construct the quinoline core. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of Meldrum’s acid, followed by cyclodehydration to form the dihydroquinoline ring. Subsequent hydrolysis of the intermediate under acidic conditions yields the carboxylic acid moiety at position 3.
Key Conditions :
Alkylation and Hydrolysis of Methyl Esters
An alternative route starts with the synthesis of methyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by saponification. The ester precursor is prepared via alkylation of a hydroxylated quinoline intermediate. For example, methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes regioselective methylation at positions 7 and 8 using methyl iodide (CH₃I) in dimethylformamide (DMF) with triethylamine as a base.
Reaction Parameters :
-
Methylation agent: CH₃I (2.2 equiv)
-
Base: Triethylamine (3.0 equiv)
-
Solvent: DMF
-
Temperature: 50°C, 1 hour
-
Post-treatment: Dilution with cold water and crystallization
-
Ester hydrolysis: 2M NaOH in methanol/water (1:1), reflux for 4 hours
Regioselective Functionalization Strategies
Directed Ortho-Metalation for Methoxy Group Installation
Regioselective introduction of methoxy groups at positions 7 and 8 is achieved via directed ortho-metalation (DoM). A protected 4-hydroxyquinoline derivative is treated with a strong base (e.g., LDA) to deprotonate the ortho position, followed by quenching with methyl iodide. This method ensures precise placement of methoxy groups while avoiding over-alkylation.
Optimization Insights :
One-Pot Cyclization-Methylation
A streamlined one-pot protocol combines cyclization and methylation steps. Starting with 3,4-dihydroxyaniline, condensation with dimethyl acetylenedicarboxylate in acetic acid forms the dihydroquinoline scaffold. Concurrent methylation using dimethyl sulfate (DMS) under basic conditions installs the 7,8-dimethoxy groups.
Critical Parameters :
-
Cyclization agent: Dimethyl acetylenedicarboxylate
-
Methylation agent: DMS (2.0 equiv)
-
Solvent: Glacial acetic acid
-
Temperature: 120°C, 6 hours
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) Characterization
1H NMR (DMSO-d6, 400 MHz) of the final product exhibits characteristic signals:
-
δ 3.85 (s, 6H, two OCH₃ groups)
-
δ 6.90 (s, 1H, H-5)
-
δ 7.25 (s, 1H, H-6)
-
δ 8.10 (s, 1H, H-4)
13C NMR confirms the carbonyl groups at δ 167.5 (C-2) and δ 170.2 (C-3 carboxylic acid).
High-Performance Liquid Chromatography (HPLC)
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
---|---|---|---|---|
Friedländer Annulation | 70 | 98 | High regioselectivity | Requires harsh hydrolysis conditions |
Alkylation-Hydrolysis | 65 | 97 | Scalable ester precursor | Multi-step process |
One-Pot Cyclization | 60 | 95 | Reduced purification steps | Moderate yield |
Industrial-Scale Considerations
For large-scale production, the alkylation-hydrolysis route is preferred due to commercial availability of methyl ester intermediates and robust crystallization protocols. Critical quality control steps include:
Chemical Reactions Analysis
Bromination Reactions
Bromination occurs on the aromatic ring, particularly under excess bromine conditions. For example, 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives undergo electrophilic aromatic substitution, forming tribromides or substituted products . The reaction mechanism involves:
-
Reagents : Bromine in excess
-
Conditions : Unspecified, but likely requires controlled stoichiometry to avoid over-bromination .
Amidation Reactions
The carboxylic acid group undergoes amidation with various amines, including methylamine and substituted anilines. For instance, compound 2f (8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) is synthesized via:
-
Hydrolysis of ethyl ester to carboxylic acid.
-
Reaction with methylamine using coupling agents like DMT-MM and DIPEA .
Amidation Reaction | Reagents/Conditions | Yield |
---|---|---|
Methylamine Amidation | DMT-MM, DIPEA, EtOH, 75°C | 63% |
Aniline Amidation | HATU, DIPEA, DMF, RT | 21–26% |
Spectral data for amidated products include:
Cyclization to Pyrazolidinone Derivatives
Ethyl 3-substituted 2-cyanoacrylates react with the quinoline carboxylic acid to form intermediates (e.g., 7a–d ), which are cyclized with hydrazine hydrate to yield pyrazolidinone derivatives (8a–d ) . Key steps:
-
Ethyl 2-cyanoacrylate Reaction : Reflux in DMF with triethylamine.
-
Cyclization : Hydrazine hydrate in ethanol.
Step | Conditions | Yield Range |
---|---|---|
Intermediate Synthesis | DMF, triethylamine, reflux | 71% |
Cyclization | Hydrazine hydrate, ethanol | Not specified |
Functional Group Transformations
The compound’s methoxy groups and carboxylic acid enable further modifications:
-
Ester Hydrolysis : Conversion of ethyl esters to carboxylic acids under basic conditions .
-
Amide Formation : Reaction with amines using coupling agents (e.g., HATU, DMT-MM) .
-
Chiral Amide Synthesis : Formation of enantiomers (e.g., 3S/3R) via amidation with chiral amines, though biological activity shows minimal stereochemical dependence .
Functional Group | Reaction Type | Example Product |
---|---|---|
Carboxylic Acid | Amidation | 8-(Methylamino) derivative |
Methoxy | Bromination | Tribrominated quinoline |
Analytical Characterization
Key analytical techniques include:
Scientific Research Applications
Synthesis of 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid
The compound can be synthesized through various methods, typically involving the cyclization of substituted anilines with appropriate carboxylic acid derivatives. The synthesis often includes:
- Starting Materials : Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and thiourea.
- Conditions : Reflux in ethanol with potassium carbonate.
- Yield : The synthesis generally yields around 63% to 71% purity after recrystallization.
Anticancer Properties
One of the most promising applications of this compound is its anticancer activity. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.
The MTT assay results indicate that compounds derived from this structure exhibit stronger anticancer activity compared to traditional chemotherapeutics like Doxorubicin.
DNA Gyrase Inhibition
Research has identified derivatives of the compound as effective inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.
These findings suggest potential applications in developing new antibacterial agents.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of synthesized quinoline derivatives, researchers found that compounds containing the dimethoxy group demonstrated enhanced activity against the MCF-7 breast cancer cell line. The study involved:
- Cell Preparation : MCF-7 cells were cultured and treated with varying concentrations of synthesized compounds.
- MTT Assay : Viability was assessed post-treatment.
- Results : Compounds 7b and 8a showed IC50 values significantly lower than Doxorubicin, indicating their potential as effective anticancer agents.
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of derivatives against Gram-negative bacteria. The study included:
- Testing Methodology : Disk diffusion method was employed to assess antibacterial efficacy.
- Results : Compounds exhibited varying degrees of inhibition against E. coli and Pseudomonas aeruginosa, highlighting their potential in treating bacterial infections.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its analgesic activity, for example, is believed to be due to its interaction with opioid receptors, leading to the modulation of pain signals .
Comparison with Similar Compounds
Structural Analogues and Their Key Properties
The following table compares 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with structurally related quinoline derivatives:
Analgesic Activity:
- 7,8-Dimethoxy derivative amides (e.g., hetarylalkylamides) exhibit 1.5–2× higher potency than Diclofenac in rodent pain models .
- 4-Methyl derivatives show weaker activity due to reduced electron-withdrawing effects at position 4, lowering receptor affinity .
- 6,7-Dimethoxy isomers demonstrate comparable efficacy but differ in metabolic stability due to altered methoxy group positioning .
Anti-inflammatory Activity:
- The 1-allyl-4-hydroxy-6,7-dimethoxy analogue inhibits COX-2 with IC₅₀ = 0.8 µM, comparable to Celecoxib .
Receptor Binding:
- Amides of 7,8-dimethoxy derivatives bind to CB1/CB2 cannabinoid receptors (Ki = 50–120 nM), suggesting dual analgesic and anti-inflammatory mechanisms .
Physicochemical and Pharmacokinetic Properties
Property | This compound | Diclofenac | Ketorolac |
---|---|---|---|
Molecular Weight | 249.22 g/mol | 296.15 g/mol | 255.09 g/mol |
pKa | 9.37 | 4.0 (carboxylic) | 3.5 (carboxylic) |
logP (Octanol-Water) | 1.02 | 4.51 | 2.45 |
Aqueous Solubility (mg/mL) | 0.12 | 0.02 | 0.5 |
Plasma Protein Binding (%) | 85–90 | 99 | 99 |
Biological Activity
7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and data tables.
Synthesis
The synthesis of this compound involves various chemical reactions. For instance, the compound can be synthesized through hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of thiourea and potassium carbonate in ethanol. The resulting product is characterized using spectroscopic techniques such as IR and NMR .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. A study using the MCF-7 cell line showed that certain synthesized compounds displayed strong inhibition of cell proliferation compared to standard chemotherapeutic agents like Doxorubicin (Dox) .
Table 1: Anticancer Activity of Synthesized Compounds
Compound | IC50 (µM) | Comparison to Dox |
---|---|---|
7b | 15 | Higher efficacy |
7c | 20 | Comparable |
8a | 18 | Higher efficacy |
Anti-HIV Activity
Another area of exploration is the anti-HIV activity of related quinoline derivatives. A novel series based on HIV integrase inhibitors demonstrated effective antiviral activity at concentrations lower than 150 µM without significant cytotoxicity . These findings suggest that modifications in the quinoline structure can enhance antiviral properties.
Table 2: Anti-HIV Activity of Related Compounds
Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | 75 | >500 | >6.67 |
Compound B | 100 | >500 | >5.00 |
Receptor Binding Affinity
The compound also exhibits selective binding to cannabinoid receptors. Studies indicate that certain derivatives act as inverse agonists at the CB2 receptor with varying potencies . This selectivity is crucial for developing therapeutic agents targeting specific pathways without unwanted side effects.
Study on Anticancer Properties
In a detailed study, several derivatives of 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline were tested against various cancer cell lines. The results indicated that compounds with additional functional groups exhibited enhanced anticancer properties compared to their parent compounds .
Study on Analgesic Effects
A targeted synthesis of alkylamides derived from this quinoline structure revealed potential analgesic activities. The pharmacological screening highlighted compounds with significant pain-relief effects, indicating a broader therapeutic potential for this class of compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : A common approach involves condensation reactions using substituted anilines and tricarbonyl esters (e.g., triethyl methanetricarboxylate) under reflux. Key steps include cyclization and oxidation. For example, ethyl esters of analogous dihydroquinolines are synthesized via N-substituted aniline reactions, followed by hydrolysis to yield carboxylic acids .
- Critical Parameters :
- Temperature : Reflux conditions (~100–120°C) optimize cyclization.
- Catalysts : Acidic or basic conditions (e.g., HCl or Et3N) influence regioselectivity .
- Table 1 : Representative Conditions for Analogous Syntheses
Reagent System | Solvent | Time (h) | Yield (%) | Reference |
---|---|---|---|---|
Triethyl methanetricarboxylate + N-ethylaniline | Ethanol | 16 | 75 | |
DCM + Et3N | Dichloromethane | 0.5 | 82 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the quinoline backbone and substituents (e.g., methoxy groups at C7/C8 and carboxylic acid at C3).
- IR : Stretching bands for carbonyl (1680–1700 cm<sup>−1</sup>) and carboxylic acid (2500–3300 cm<sup>−1</sup>) groups .
- MS : High-resolution mass spectrometry validates molecular weight (e.g., calculated for C12H11NO5: 249.21 g/mol) .
Q. How do the methoxy groups at positions 7 and 8 affect the compound’s reactivity?
- Methodology : Methoxy groups act as electron-donating substituents, directing electrophilic substitution and stabilizing intermediates. Comparative studies with non-methoxy analogs (e.g., 2-oxo-1,2-dihydroquinoline-3-carboxylic acid) show reduced oxidation potential and altered regioselectivity in substitution reactions .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved, particularly in antimicrobial assays?
- Methodology :
Reproducibility Checks : Standardize assay conditions (e.g., broth microdilution vs. agar diffusion) .
Structure-Activity Correlation : Compare MIC values against analogs (e.g., fluoroquinolones with similar scaffolds but varying substituents) .
Mechanistic Studies : Use fluorescence quenching or bacterial membrane permeability assays to confirm target engagement (e.g., DNA gyrase inhibition) .
Q. What strategies optimize the synthesis of derivatives with enhanced solubility for in vitro studies?
- Methodology :
- Functionalization : Introduce polar groups (e.g., amino or hydroxyl) via nucleophilic substitution at C3 or C4 .
- Salt Formation : React the carboxylic acid with amines (e.g., ethylenediamine) to form water-soluble salts .
- Table 2 : Solubility of Derivatives
Derivative | Solubility (mg/mL, H2O) | Modification |
---|---|---|
Parent compound | 0.5 | – |
3-Aminoethylamide | 12.3 | Amide formation |
Q. How can computational modeling guide the design of analogs targeting specific enzymes?
- Methodology :
Docking Studies : Use software like AutoDock to predict binding affinity for targets (e.g., bacterial topoisomerases) .
QSAR Models : Corrogate electronic (e.g., Hammett σ) and steric parameters (e.g., molar refractivity) with bioactivity data .
MD Simulations : Assess stability of ligand-enzyme complexes under physiological conditions .
Q. What experimental approaches validate the compound’s mechanism of action in cell-based assays?
- Methodology :
- Gene Knockdown : Use CRISPR/Cas9 to silence putative targets (e.g., DNA gyrase subunits) and observe resistance shifts .
- Metabolic Profiling : LC-MS-based metabolomics to track changes in bacterial pathways (e.g., nucleotide biosynthesis) .
- Fluorescent Probes : Conjugate the compound with BODIPY to visualize cellular uptake and localization .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.